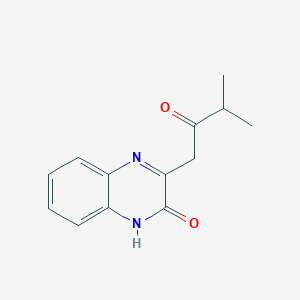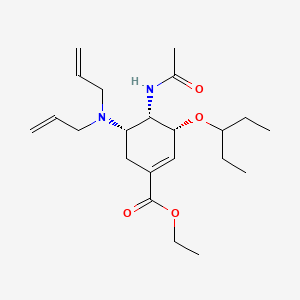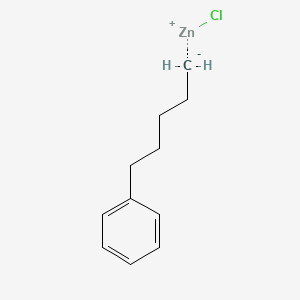
5-(Phenyl)pentylZinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenyl)pentylZinc chloride is an organozinc compound with the molecular formula C11H15ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenyl)pentylZinc chloride typically involves the reaction of 5-bromo-1-phenylpentane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the zinc reagent. The general reaction scheme is as follows:
C6H5(CH2)5Br+Zn→C6H5(CH2)5ZnBr
This intermediate is then treated with hydrochloric acid to yield this compound:
C6H5(CH2)5ZnBr+HCl→C6H5(CH2)5ZnCl+HBr
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(Phenyl)pentylZinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can reduce certain functional groups in the presence of appropriate catalysts.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydrides can be used for reduction reactions.
Major Products Formed
Alcohols: When reacted with aldehydes or ketones, this compound can form secondary or tertiary alcohols.
Ketones: Oxidation of the compound can yield ketones.
Hydrocarbons: Reduction reactions can lead to the formation of hydrocarbons
Scientific Research Applications
5-(Phenyl)pentylZinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Phenyl)pentylZinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide (Grignard reagent): Similar in reactivity but involves magnesium instead of zinc.
Phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Phenyl lithium: Another organometallic reagent with similar applications.
Uniqueness
5-(Phenyl)pentylZinc chloride is unique due to its specific reactivity profile and the ability to form stable organozinc intermediates. This makes it particularly useful in reactions where other organometallic reagents might be too reactive or unstable .
Properties
Molecular Formula |
C11H15ClZn |
|---|---|
Molecular Weight |
248.1 g/mol |
IUPAC Name |
chlorozinc(1+);pentylbenzene |
InChI |
InChI=1S/C11H15.ClH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h4,6-7,9-10H,1-3,5,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
CPDXFBJZWGLTHI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCC1=CC=CC=C1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
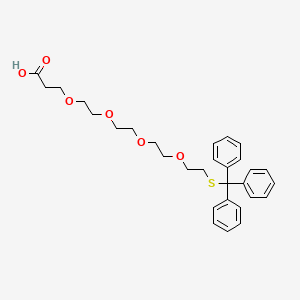
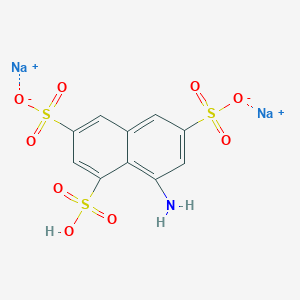
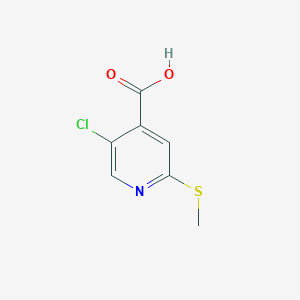
![N-(benzo[d]thiazol-2-yl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14881282.png)


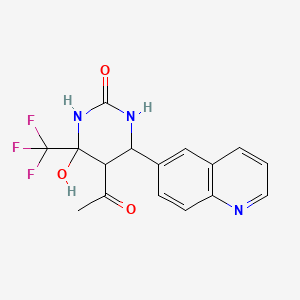

![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
